molecular formula C11H17ClN4O2 B2901948 (3-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride CAS No. 1185319-22-5

(3-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride

Cat. No.: B2901948
CAS No.: 1185319-22-5
M. Wt: 272.73
InChI Key: GZZXJJDYQZORMZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (3-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride involves multiple stepsThe reaction conditions typically involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.

Chemical Reactions Analysis

(3-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, although it is not yet approved for medicinal use.

    Industry: It is used in the development of new materials and chemical processes[][4].

Mechanism of Action

The mechanism of action of (3-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine moiety can interact with various biological receptors. These interactions can modulate different biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to (3-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride include:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2.ClH/c16-15(17)10-2-1-5-13-11(10)14-8-9-3-6-12-7-4-9;/h1-2,5,9,12H,3-4,6-8H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZXJJDYQZORMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=C(C=CC=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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